1-Acetyl-3-methylindazole CAS number and molecular weight
1-Acetyl-3-methylindazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Acetyl-3-methylindazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document will detail its chemical properties, synthesis, safety considerations, and the broader context of the biological significance of the indazole scaffold.
Core Compound Identification
1-Acetyl-3-methylindazole is a derivative of 3-methyl-1H-indazole, featuring an acetyl group attached to the nitrogen at position 1 of the indazole ring.
| Identifier | Value | Source |
| CAS Number | 159305-11-0 | MolAid[1] |
| Molecular Formula | C₁₀H₁₀N₂O | MolAid[1] |
| Molecular Weight | 174.202 g/mol | MolAid[1] |
Molecular Structure:
Caption: Chemical structure of 1-Acetyl-3-methylindazole.
Synthesis and Chemical Logic
The synthesis of 1-Acetyl-3-methylindazole typically proceeds from its precursor, 3-methyl-1H-indazole. The acetylation of the indazole nitrogen is a key transformation.
Synthesis of the Precursor: 3-Methyl-1H-indazole
A common and effective method for the synthesis of 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone. This process leverages a diazotization reaction followed by reduction and intramolecular cyclization.
Reaction Pathway:
Caption: General synthesis pathway for 3-Methyl-1H-indazole.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole [1]
This protocol is based on a patented industrial synthesis method.
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Diazotization:
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Dissolve 81 g of 2-aminoacetophenone in 600 ml of hydrochloric acid (37% w/v).
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Cool the solution to 0-10 °C in an ice bath.
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Slowly add a solution of 80 g of sodium nitrite in 400 ml of water dropwise, maintaining the temperature between 0-10 °C.
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Stir the mixture for 1 hour at this temperature.
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Reduction and Cyclization:
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Prepare a solution of 200 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 300 ml of hydrochloric acid (37% w/v).
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Slowly add the stannous chloride solution dropwise to the diazotized mixture, keeping the temperature at 0-10 °C.
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After the addition is complete, continue stirring the reaction mixture overnight at 0-10 °C.
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Work-up and Isolation:
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Pour the reaction mixture into ice water and filter.
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Adjust the pH of the filtrate to a weakly alkaline pH of 8 to precipitate the product.
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Collect the solid by filtration and dry to obtain 3-methyl-1H-indazole. The reported yield for this method is approximately 90%.
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Acetylation of 3-Methyl-1H-indazole
The final step to obtain 1-Acetyl-3-methylindazole involves the N-acetylation of 3-methyl-1H-indazole. This is a standard procedure in organic synthesis.
Reaction Pathway:
Caption: Acetylation of 3-Methyl-1H-indazole.
General Experimental Protocol: N-Acetylation
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Reaction Setup:
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Dissolve 3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
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Cool the mixture in an ice bath.
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Addition of Acetylating Agent:
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Slowly add acetic anhydride or acetyl chloride to the cooled solution with stirring.
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Reaction and Work-up:
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 1-Acetyl-3-methylindazole.
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The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole core is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide range of biologically active compounds.[2][3][4][5] Its structural features, including its aromaticity and the presence of two nitrogen atoms, allow for diverse interactions with biological targets.
Established Biological Activities of Indazole Derivatives:
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Anti-inflammatory: The indazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5]
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Anticancer: Numerous indazole derivatives have been investigated as potent anticancer agents, with some targeting key kinases involved in cancer progression.[2][4]
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Antibacterial and Antifungal: The indazole scaffold has been incorporated into novel antimicrobial agents.[2][4][6]
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Neuroprotective and CNS Applications: Indazole-containing compounds have shown potential in treating neurological disorders.[7]
The introduction of an acetyl group at the N1 position and a methyl group at the C3 position of the indazole ring, as in 1-Acetyl-3-methylindazole, modifies the electronic and steric properties of the core structure. These modifications can influence the compound's pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for further investigation in drug development programs.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
Analytical Characterization
The structure of 1-Acetyl-3-methylindazole can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the positions of the acetyl and methyl groups.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the acetyl group.
Comprehensive analytical data for novel indazole derivatives, including techniques like GC-MS and LC-MS, are crucial for their unambiguous identification.[8]
Conclusion
1-Acetyl-3-methylindazole represents an interesting and synthetically accessible derivative of the medicinally important indazole scaffold. Its defined chemical properties and the established biological significance of its core structure make it a valuable compound for researchers in synthetic chemistry and drug discovery. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.
References
-
MolAid. 1-acetyl-(1H)-3-methylindazole | 159305-11-0. [Link]
- Google Patents. CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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Singh, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? [Link]
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PharmaCompass. 1-Methylindazole-3-carboxylic acid, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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Siczek, M., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. [Link]
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Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
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Molecules. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]
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MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
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Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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